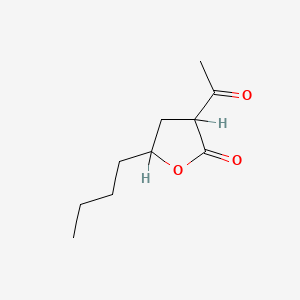

3-Acetyl-5-butyloxolan-2-one

Cat. No. B8585315

Key on ui cas rn:

40010-99-9

M. Wt: 184.23 g/mol

InChI Key: NEBMUHXPHLFPGQ-DTWKUNHWSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05103026

Procedure details

A mixture containing 750 grams of 3-acetyl-5-butyl-dihydro-2 (3H)-furanone (4.0 mols), 750 grams of cyclohexane and 8.6 grams of sodium hydrogen sulfate were heated to reflux. To the refluxing mixture were added 250 grams of ethylene glycol (4.0 mols) over a period of 6 hours while the water formed by the reaction was collected in a Dean Stark Trap. An additional 110 grams of ethylene glycol (1.8 mols) was added over 22 hours to replace glycol carried over with the refluxing cyclohexane (azeotropic agent). After 36 hours, an analysis of the reaction mixture showed that the furanone was 95.4 percent converted to a ketal of the formula ##STR21## An aliquot of 94.5 grams of the mixture (0.22 mols) and 30.5 grams of anhydrous ethanol (0.66 mols) and 0.6 grams of p-toluene sulfonic acid were refluxed at 71° C. for 26 hours. The mixture was then neutralized with 0.73 grams of sodium ethoxide followed by stripping on a Rotovap under vacuum to a temperature of 90° C. The residue was water washed, dried on a Rotovap and distilled to provide 29.6 grams of 2-butyl-4-carbethoxy-5-methyl-2,3-dihydrofuran. The amount of recovered material represented a yield of 63.5 percent based on the amount of furanone reacted and a yield of 66.9% based on a 93.0% conversion of the ketal.

Name

3-acetyl-5-butyl-dihydro-2 (3H)-furanone

Quantity

750 g

Type

reactant

Reaction Step Five

[Compound]

Name

glycol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

ketal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

mixture

Quantity

94.5 g

Type

reactant

Reaction Step Eleven

Yield

63.5%

Identifiers

|

REACTION_CXSMILES

|

C([CH:4]1[CH2:8][CH:7]([CH2:9][CH2:10][CH2:11][CH3:12])[O:6][C:5]1=[O:13])(=O)C.S([O-])(O)(=O)=O.[Na+].[CH2:20]([OH:23])[CH2:21]O.O1C=C[CH2:26][C:25]1=O.C(O)C>C1(C)C=CC(S(O)(=O)=O)=CC=1.[O-]CC.[Na+].O.C1CCCCC1>[CH2:9]([CH:7]1[CH2:8][C:4]([C:5]([O:6][CH2:25][CH3:26])=[O:13])=[C:20]([CH3:21])[O:23]1)[CH2:10][CH2:11][CH3:12] |f:1.2,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.6 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1(=CC=C(C=C1)S(=O)(=O)O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0.73 g

|

|

Type

|

catalyst

|

|

Smiles

|

[O-]CC.[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Step Five

|

Name

|

3-acetyl-5-butyl-dihydro-2 (3H)-furanone

|

|

Quantity

|

750 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C1C(OC(C1)CCCC)=O

|

|

Name

|

|

|

Quantity

|

8.6 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

750 g

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Step Six

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

110 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

Step Eight

[Compound]

|

Name

|

glycol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(CC=C1)=O

|

Step Ten

[Compound]

|

Name

|

ketal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

mixture

|

|

Quantity

|

94.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

30.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

71 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

were heated to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed by the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected in a Dean Stark Trap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by stripping on a Rotovap under vacuum to a temperature of 90° C

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on a Rotovap

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

Details

Reaction Time |

36 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)C1OC(=C(C1)C(=O)OCC)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 29.6 g | |

| YIELD: PERCENTYIELD | 63.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |